![molecular formula C10H7BrN2O4 B1413855 Ethyl 2-bromo-4-cyano-5-nitrobenzoate CAS No. 1805597-56-1](/img/structure/B1413855.png)
Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-5-nitrobenzoate, also known as EBCN, is an organic compound used in a variety of scientific research applications. It is a colorless and odorless solid at room temperature and is soluble in organic solvents. EBCN has been used in organic synthesis, biochemistry, and other scientific research applications due to its unique properties.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and other fields. In organic synthesis, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used as a reagent for the synthesis of various compounds, including organic acids, amides, and esters. In biochemistry, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used as a reagent for the synthesis of various proteins, including enzymes and antibodies. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used as a reagent for the synthesis of various pharmaceuticals, including anti-cancer drugs and antibiotics.
Mechanism Of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-nitrobenzoate is not well understood. However, it is believed that the compound acts as an inhibitor of various enzymes and proteins, which can lead to various biochemical and physiological effects. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to act as an antioxidant, which can help protect cells from damage caused by free radicals and other environmental toxins.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 2-bromo-4-cyano-5-nitrobenzoate can inhibit the activity of enzymes involved in the synthesis of proteins, including ribonucleic acid polymerase and DNA polymerase. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Furthermore, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages And Limitations For Lab Experiments
Ethyl 2-bromo-4-cyano-5-nitrobenzoate has several advantages for lab experiments. The compound is relatively stable, allowing for long-term storage. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate is soluble in a variety of organic solvents, making it easy to work with in the lab. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate is relatively inexpensive, making it a cost-effective reagent for scientific research. However, there are some limitations to using Ethyl 2-bromo-4-cyano-5-nitrobenzoate in lab experiments. The compound is toxic and should be handled with care. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate should not be used in experiments involving human subjects due to its potential toxicity.
Future Directions
The potential future directions for Ethyl 2-bromo-4-cyano-5-nitrobenzoate include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of Ethyl 2-bromo-4-cyano-5-nitrobenzoate could lead to the development of new drugs and treatments. Additionally, further research into the synthesis of Ethyl 2-bromo-4-cyano-5-nitrobenzoate could lead to the development of new and more efficient synthesis methods. Finally, further research into the structure-activity relationships of Ethyl 2-bromo-4-cyano-5-nitrobenzoate could lead to the development of new analogs with improved properties.
properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYKULIZMMOGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-cyano-5-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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